molecular formula C14H18O5 B14180392 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene CAS No. 864670-90-6

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene

Katalognummer: B14180392
CAS-Nummer: 864670-90-6
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: CSFVFBXQCCZSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes an ethynyl group, multiple methoxy groups, and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the introduction of the ethynyl group through a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethynyl-1,4-dimethoxybenzene
  • 1,4-Dimethoxy-2-ethynylbenzene
  • 3-(2-Methoxyethoxy)methoxybenzene

Uniqueness

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of multiple functional groups that confer distinct chemical properties. The combination of an ethynyl group with multiple methoxy groups and a benzene ring makes it a versatile compound for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

864670-90-6

Molekularformel

C14H18O5

Molekulargewicht

266.29 g/mol

IUPAC-Name

2-ethynyl-1,4-dimethoxy-3-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C14H18O5/c1-5-11-12(16-3)6-7-13(17-4)14(11)19-10-18-9-8-15-2/h1,6-7H,8-10H2,2-4H3

InChI-Schlüssel

CSFVFBXQCCZSSG-UHFFFAOYSA-N

Kanonische SMILES

COCCOCOC1=C(C=CC(=C1C#C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.